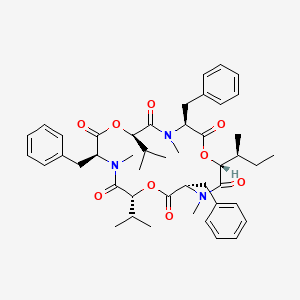

Beauvericin A

Description

Properties

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUGYVKOYKGIRB-PGVJVUNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Beauvericin: Discovery, Natural Occurrence, and Analysis

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mycotoxin Beauvericin. The document covers its initial discovery, widespread natural occurrence, biosynthetic pathway, and the experimental methodologies employed for its study.

Discovery of Beauvericin

Beauvericin, a cyclic hexadepsipeptide, was first isolated in 1969 by Hamill and his colleagues from the entomopathogenic fungus Beauveria bassiana.[1][2][3] Their seminal work not only identified the structure of this novel compound but also established its insecticidal properties.[2][3] Beauvericin belongs to the enniatin family of antibiotics and is characterized by an alternating sequence of three N-methyl-L-phenylalanyl and three D-hydroxy-isovaleryl residues.

Natural Occurrence

Subsequent to its discovery, Beauvericin has been identified as a secondary metabolite produced by a diverse range of fungal genera. It is now known to be synthesized by species within Beauveria, Fusarium, Paecilomyces, Polyporus, and Isaria. The prevalence of Fusarium species in agriculture has led to the frequent contamination of various cereal crops, including corn, wheat, and barley, with Beauvericin. This poses a potential risk to food and feed safety.

Fungal Producers of Beauvericin

A significant number of fungal species have been identified as producers of Beauvericin. The table below summarizes some of the key fungal species and the substrates from which they were isolated or are known to contaminate.

| Fungal Species | Common Substrate/Source | References |

| Beauveria bassiana | Insects, Soil | |

| Fusarium acuminatum | Cereals | |

| Fusarium anthophilum | Cereals | |

| Fusarium avenaceum | Cereals | |

| Fusarium beomiforme | Cereals | |

| Fusarium dlamini | Cereals | |

| Fusarium equiseti | Cereals | |

| Fusarium longipes | Cereals | |

| Fusarium nygamai | Cereals | |

| Fusarium oxysporum | Cereals, Plants (endophytic) | |

| Fusarium poae | Cereals | |

| Fusarium proliferatum | Corn | |

| Fusarium sambucinum | Cereals | |

| Fusarium semitectum | Corn | |

| Fusarium subglutinans | Corn, Sugarcane | |

| Isaria spp. | Insects | |

| Paecilomyces spp. | Insects | |

| Polyporus spp. | Wood |

Contamination of Commodities

The natural occurrence of Beauvericin in agricultural products is a global concern. The following table presents a summary of reported contamination levels in various commodities.

| Commodity | Region | Concentration Range | References |

| Corn | Croatia | Not specified | |

| Corn | Poland | Not specified | |

| Corn and corn-based products | Shandong, China | 0.08 - 11.1 µg/kg | |

| Wheat and wheat-based products | Shandong, China | 0.08 - 11.1 µg/kg | |

| Wheat kernels | China | Mean: 37.69 µg/kg; Max: 387.67 µg/kg | |

| Cereal-based products | Southern Europe | High incidence (40-90%) | |

| Rice-based infant cereal | Morocco | 10.6 mg/kg | |

| Multi-cereal baby food | Mediterranean area | < 1100 µg/kg | |

| Pet food | China | 0.2 - 153.4 µg/kg |

Biosynthesis of Beauvericin

The biosynthesis of Beauvericin is a complex process catalyzed by the multifunctional enzyme, Beauvericin synthetase. This synthesis occurs via a nonribosomal, thiol-templated mechanism. The core precursors for the molecule are L-phenylalanine and D-hydroxyisovaleric acid. The process involves the sequential addition of these precursors, followed by a cyclization step to form the final hexadepsipeptide structure.

Experimental Protocols

The isolation, identification, and quantification of Beauvericin from various matrices rely on a combination of analytical techniques. The following sections outline the general methodologies.

Isolation and Extraction

A common workflow for the isolation of Beauvericin from fungal cultures or contaminated samples is depicted below.

References

An In-depth Technical Guide to Beauvericin A Producing Fungal Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fungal species known to produce Beauvericin A, a cyclic hexadepsipeptide mycotoxin with significant insecticidal, antimicrobial, and cytotoxic activities. This document details the fungal producers, quantitative production data, experimental protocols for isolation and analysis, and the underlying biosynthetic and regulatory pathways.

Fungal Species Producing this compound

This compound (BEA) is produced by a variety of fungal species, most notably within the genera Fusarium and Beauveria. It has also been identified in other genera such as Paecilomyces, Polyporus, and Isaria. The production of this compound can be a chemotaxonomic marker for these fungi.[1]

Entomopathogenic fungi, such as Beauveria bassiana, were the first identified producers of this compound.[1][2][3] Subsequently, numerous species within the Fusarium genus, which are often plant pathogens and contaminants of agricultural commodities like corn, have been identified as significant producers.[2]

Prominent this compound Producing Species

A wide range of Fusarium species have been shown to produce this compound. In a study of 94 Fusarium isolates from 25 different taxa, a significant number were found to be toxigenic. Key producing species include:

-

Fusarium acuminatum

-

Fusarium anthophilum

-

Fusarium avenaceum

-

Fusarium beomiforme

-

Fusarium dlamini

-

Fusarium equiseti

-

Fusarium longipes

-

Fusarium nygamai

-

Fusarium oxysporum

-

Fusarium poae

-

Fusarium proliferatum

-

Fusarium sambucinum

-

Fusarium semitectum

-

Fusarium subglutinans

-

Fusarium sacchari

-

Fusarium tardicrescens

The entomopathogenic fungus Beauveria bassiana is also a well-known producer of this compound.

Quantitative Production of this compound

The yield of this compound varies significantly depending on the fungal species, strain, culture medium, and fermentation conditions. The following tables summarize quantitative data from various studies.

Table 1: this compound Production by Fusarium Species

| Fungal Species | Strain(s) | Culture Medium | Incubation Time | This compound Yield | Reference |

| Fusarium tardicrescens | NFCCI 5201 | Fusarium Defined Medium (FDM) | 7 days | 15.82 mg/g of biomass | |

| Fusarium concentricum | Not specified | Corn grits | Not specified | 720 µg/g | |

| Fusarium longipes | ITEM-3202 | Maize cultures | Not specified | 200 µg/g | |

| Fusarium sambucinum | Various isolates | Maize cultures | Not specified | 2 - 230 µg/g | |

| Fusarium oxysporum | AB2 | Liquid medium | 7 days | 0.8 mg/L | |

| Fusarium oxysporum | AB2 | Solid-state fermentation | 7 days | 65.3 mg/L | |

| Fusarium redolens | Dzf2 | Optimized liquid medium | Not specified | 198 mg/L | |

| Fusarium redolens | Dzf2 | Optimized liquid medium with fed-batch | Not specified | 234 mg/L | |

| Various Fusarium spp. | 50 isolates | Fusarium Defined Medium (FDM) | 7 days | 0.01 - 15.82 mg/g of biomass |

Table 2: this compound Production by Beauveria bassiana

| Strain(s) | Culture Medium | Incubation Time | This compound Yield | Reference |

| Kediri isolate | Potato Dextrose Broth (PDB) | 6 days | ~150 mg/L | |

| Mojokerto isolate | Potato Dextrose Broth (PDB) | 6 days | ~200 mg/L | |

| Kediri isolate | Malt Extract Broth (MB) | 12 days | 103.42 mg/L | |

| Mojokerto isolate | Malt Extract Broth (MB) | 12 days | 237.49 mg/L |

Experimental Protocols

This section provides detailed methodologies for the culture of this compound-producing fungi, and the extraction and analysis of the compound.

Fungal Culture for this compound Production

Objective: To cultivate fungal strains under conditions that promote the production of this compound.

Materials:

-

Selected fungal strain (e.g., Fusarium sp., Beauveria bassiana)

-

Culture media (select one):

-

Potato Dextrose Broth (PDB)

-

Yeast and Malt Extract Broth (YMB)

-

Malt Extract Broth (MB)

-

Fusarium Defined Medium (FDM): Sucrose 25 g, NaNO₃ 4.25 g, NaCl 5 g, MgSO₄·7H₂O 2.5 g, KH₂PO₄ 1.36 g, FeSO₄·7H₂O 0.01 g, ZnSO₄·7H₂O 0.0029 g per liter.

-

Corn grits (solid-state fermentation)

-

-

Erlenmeyer flasks

-

Shaking incubator or static incubator

-

Autoclave

Procedure:

-

Media Preparation: Prepare the chosen liquid or solid medium according to standard protocols and sterilize by autoclaving. For solid-state fermentation, 15 g of corn grits with 45% moisture can be used in a 250 ml Erlenmeyer flask.

-

Inoculation:

-

For liquid culture, inoculate the sterile medium with a spore suspension (e.g., 1x10⁶ spores/ml) or a small piece of mycelium from a fresh culture plate.

-

For solid-state culture, inoculate the autoclaved corn grits with a spore suspension.

-

-

Incubation:

-

Incubate the cultures at a suitable temperature, typically 25-28°C.

-

For liquid cultures, use a shaking incubator (e.g., 150 rpm) or static incubation, depending on the specific protocol.

-

Incubation times can vary from 6 to 28 days, depending on the fungal strain and culture conditions.

-

Extraction of this compound

Objective: To extract this compound from the fungal biomass and/or culture medium.

Materials:

-

Fungal culture (biomass and/or filtrate)

-

Solvents:

-

Acetonitrile

-

Methanol

-

Water

-

n-Heptane

-

Dichloromethane

-

-

Blender or homogenizer

-

Filter paper (e.g., Whatman No. 4)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Initial Extraction:

-

Harvest the fungal biomass by filtration. The biomass can be dried before extraction.

-

Extract the biomass (and/or the culture filtrate) overnight with a solvent mixture such as acetonitrile:methanol:water (16:3:1, v/v/v). A common ratio is 75 ml of solvent for 15 g of dried culture material.

-

Homogenize the mixture using a blender.

-

-

Defatting:

-

Filter the extract through filter paper.

-

Transfer the filtrate to a separatory funnel and defat it by partitioning twice with an equal volume of n-heptane. Discard the upper heptane layer.

-

-

Solvent Evaporation and Re-dissolution:

-

Evaporate the lower layer to dryness using a rotary evaporator.

-

Dissolve the residue in a mixture of methanol and water (1:1, v/v).

-

-

Liquid-Liquid Extraction:

-

Extract the aqueous methanol solution twice with dichloromethane.

-

Collect the lower dichloromethane phase containing this compound.

-

-

Final Concentration:

-

Evaporate the dichloromethane to dryness.

-

Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

-

Analysis of this compound

Objective: Qualitative or semi-quantitative analysis of this compound.

Materials:

-

TLC plates (e.g., silica gel 60 F254)

-

This compound standard

-

Developing solvent system (e.g., toluene:ethyl acetate:90% formic acid, 6:3:1, v/v/v)

-

Developing tank

-

Visualization method (e.g., UV lamp, iodine vapor)

Procedure:

-

Spotting: Spot the extracted sample and the this compound standard onto the TLC plate.

-

Development: Place the plate in a developing tank containing the solvent system and allow the solvent to move up the plate.

-

Visualization: After development, dry the plate and visualize the spots under a UV lamp or by exposing it to iodine vapor.

-

Identification: Compare the retention factor (Rf) value of the spot in the sample to that of the standard.

Objective: Quantitative analysis of this compound.

Materials:

-

HPLC system with a UV or diode-array detector (DAD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard solutions for calibration curve

-

Mobile phase (e.g., acetonitrile:water, 80:20, v/v or acetonitrile:methanol:0.01 M ammonium acetate, 45:45:10, v/v/v)

-

Syringe filters (0.22 or 0.45 µm)

Procedure:

-

Sample Preparation: Filter the re-dissolved extract through a syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 80:20, v/v) is commonly used.

-

Flow Rate: A typical flow rate is 1.0 ml/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 30°C).

-

Injection Volume: Inject a fixed volume (e.g., 20 µl).

-

Detection: Monitor the absorbance at a suitable wavelength, typically around 205 nm.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of this compound of known concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The retention time for this compound is typically around 9.1 minutes under these conditions.

-

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is governed by a gene cluster, and its expression is tightly regulated by both specific and global regulatory elements.

The Beauvericin Biosynthesis Gene Cluster

In Fusarium species, the biosynthesis of this compound is primarily controlled by a gene cluster containing four key genes: BEA1, BEA2, BEA3, and BEA4.

-

BEA1 : Encodes a non-ribosomal peptide synthetase (NRPS), which is the core enzyme responsible for the synthesis of the hexadepsipeptide backbone of this compound.

-

BEA2 : Encodes a ketoisovalerate reductase, an enzyme involved in the synthesis of D-hydroxyisovaleric acid, a precursor for this compound.

-

BEA3 : Encodes an ABC transporter, which is believed to play a role in the transport of this compound. Interestingly, deletion of this gene has been shown to increase the production of this compound, suggesting a regulatory role.

-

BEA4 : Encodes a cluster-specific Zn(II)₂Cys₆ transcription factor that acts as a repressor of the gene cluster.

Regulatory Network

The expression of the beauvericin gene cluster is under complex regulatory control, including epigenetic modifications.

-

Histone Deacetylase (Hda1): Hda1 acts as a repressor of the beauvericin gene cluster. Deletion of the HDA1 gene leads to a significant increase in the expression of BEA1, BEA2, and BEA3, resulting in a dramatic increase in this compound production.

-

Histone Methyltransferase (Kmt6): Kmt6 is another global regulator that represses the biosynthesis of this compound, likely through H3K27 methylation.

-

Transcription Factors: Besides the cluster-specific repressor Bea4, a homolog of the global transcription factor Yin Yang 1 (Yy1) has also been implicated as a repressor of beauvericin biosynthesis.

The interplay of these specific and global regulators, largely through chromatin remodeling, dictates the expression level of the beauvericin gene cluster and, consequently, the amount of this compound produced.

Visualizations

Signaling Pathway

References

The Biosynthesis of Beauvericin A in Fusarium: A Technical Guide for Researchers

Abstract: Beauvericin A, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community due to its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and mitigating its toxic effects. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Fusarium, detailing the genetic and enzymatic machinery involved. Furthermore, it presents a compilation of quantitative data on this compound production, along with comprehensive experimental protocols for its study, catering to researchers, scientists, and professionals in drug development.

Introduction

This compound is a secondary metabolite belonging to the enniatin family of mycotoxins. Its structure consists of three alternating molecules of D-α-hydroxyisovaleric acid (D-Hiv) and N-methyl-L-phenylalanine, linked by ester and amide bonds to form a cyclic depsipeptide. The biosynthesis of this complex molecule is not mediated by ribosomal machinery but rather by a large, multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS). This guide will elucidate the core components of this pathway, from the precursor molecules to the final cyclization step, and provide practical information for its investigation in a laboratory setting.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Fusarium is orchestrated by a gene cluster, with the central enzyme being the Beauvericin Synthetase, a non-ribosomal peptide synthetase (NRPS). The pathway can be dissected into two primary stages: the synthesis of the precursor D-α-hydroxyisovaleric acid (D-Hiv) and the subsequent assembly and cyclization of the final this compound molecule.

Precursor Synthesis: D-α-hydroxyisovaleric acid (D-Hiv)

The journey to this compound begins with the amino acid L-valine. Through a series of enzymatic reactions, L-valine is converted to 2-ketoisovalerate. This intermediate is then reduced to D-α-hydroxyisovaleric acid by the enzyme ketoisovalerate reductase (KIVR). This crucial step is catalyzed by the product of the bea2 gene within the beauvericin biosynthesis gene cluster.

Non-Ribosomal Peptide Synthesis of this compound

The core of this compound synthesis is carried out by the Beauvericin Synthetase, encoded by the bea1 gene (also known as fpBeas in Fusarium proliferatum). This large NRPS enzyme is a multi-domain protein that functions as an assembly line to sequentially link the precursor molecules. The process can be summarized in the following key steps:

-

Adenylation (A) Domain Activation: The A-domains of the Beauvericin Synthetase specifically recognize and activate the two precursor molecules, D-Hiv and L-phenylalanine, using ATP. This activation results in the formation of aminoacyl/hydroxyacyl adenylates.

-

Thiolation (T) Domain Transfer: The activated precursors are then transferred to the phosphopantetheinyl arms of the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains), forming a thioester bond.

-

N-methylation (MT) Domain Activity: The L-phenylalanine residue attached to the T-domain is N-methylated by an integrated N-methyltransferase (MT) domain, using S-adenosyl-L-methionine (SAM) as the methyl group donor.

-

Condensation (C) Domain Catalysis: The condensation (C) domains catalyze the formation of the ester bond between the carboxyl group of D-Hiv and the amino group of N-methyl-L-phenylalanine, initiating the depsipeptide chain.

-

Elongation and Translocation: The growing depsipeptide chain is translocated between the modules of the NRPS, with each module adding one D-Hiv and one N-methyl-L-phenylalanine residue. This process is repeated three times to form a linear hexadepsipeptide.

-

Thioesterase (TE) Domain-mediated Cyclization: Finally, the thioesterase (TE) domain at the C-terminus of the Beauvericin Synthetase cleaves the linear hexadepsipeptide from the T-domain and catalyzes an intramolecular esterification reaction, resulting in the formation of the cyclic this compound molecule.

The following diagram illustrates the key steps in the biosynthesis of this compound:

The Core of Beauvericin A: A Technical Guide to Gene Cluster Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and characterization of the Beauvericin A (BEA) gene cluster, a critical step in understanding and harnessing the potential of this bioactive secondary metabolite. Beauvericin, a cyclic hexadepsipeptide produced by various fungal species, notably those of the Fusarium genus, exhibits a range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties. A thorough understanding of its genetic blueprint is paramount for strain improvement, biosynthetic pathway engineering, and the development of novel therapeutic agents.

This guide offers a compilation of key quantitative data, detailed experimental protocols for essential molecular techniques, and visual representations of the biosynthetic pathway, experimental workflows, and regulatory networks.

Data Presentation: Quantitative Insights into Beauvericin Production and Gene Expression

The following tables summarize crucial quantitative data related to this compound production and the expression of its biosynthetic gene cluster. This information is essential for selecting high-producing strains and understanding the genetic regulation of BEA synthesis.

Table 1: this compound Production in Various Fusarium Strains

| Fungal Strain | Culture Medium | Incubation Time (days) | This compound Yield | Reference |

| Fusarium proliferatum LF061 | Liquid Fusarium-defined medium | - | 420 mg/L | [1] |

| Fusarium subglutinans | Rice substrate | - | High | [2] |

| Fusarium temperatum | - | - | Variable | [3] |

| Fusarium tardicrescens NFCCI 5201 | Fusarium-defined media | 7 | 15.82 mg/g of biomass | [4] |

| Fusarium spp. (50 isolates) | Fusarium-defined media | 7 | 0.01 to 15.82 mg/g of biomass | [4] |

Table 2: Gene Expression Analysis of the this compound Gene Cluster in Fusarium fujikuroi

| Gene | Mutant Background | Condition | Fold Change in Expression (vs. Wild Type) | Reference |

| BEA1 (NRPS) | ΔHDA1 | - | >1000-fold increase | |

| BEA2 (Reductase) | ΔHDA1 | - | Significantly up-regulated | |

| BEA3 (ABC Transporter) | ΔHDA1 | - | Significantly up-regulated | |

| BEA1 (NRPS) | ΔBEA3 | - | Significantly up-regulated | |

| BEA2 (Reductase) | ΔBEA3 | - | Significantly up-regulated |

Experimental Protocols: Methodologies for Gene Cluster Interrogation

This section provides detailed protocols for key experiments essential for the identification and functional characterization of the this compound gene cluster.

Protocol 1: Fungal Gene Disruption using Split-Marker Recombination

This protocol outlines the generation of gene knockout mutants in Fusarium species to functionally characterize genes within the BEA cluster.

1. Primer Design and Amplification of Flanking Regions and Marker Cassette:

- Design primers to amplify ~1 kb regions flanking the 5' and 3' ends of the target gene.

- Design primers to amplify the hygromycin resistance cassette (hph) in two overlapping fragments ("HY" and "YG"). The reverse primer for the "HY" fragment and the forward primer for the "YG" fragment should have complementary tails to the flanking regions.

2. Fusion PCR to Generate Split-Marker Cassettes:

- Perform a first round of PCR to amplify the 5' flank, 3' flank, and the "HY" and "YG" marker fragments.

- Perform a second round of fusion PCR. In one reaction, fuse the 5' flank to the "HY" fragment. In a separate reaction, fuse the 3' flank to the "YG" fragment.

3. Protoplast Preparation:

- Grow the Fusarium strain in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-log phase.

- Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).

- Digest the mycelial cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer.

- Separate protoplasts from mycelial debris by filtration through sterile glass wool.

- Wash and resuspend protoplasts in an appropriate transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

4. Protoplast Transformation:

- Mix the two split-marker cassettes (5-10 µg of each) with the protoplast suspension.

- Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.

- Plate the transformation mixture onto regeneration agar (e.g., PDA with 1.2 M sorbitol) containing the appropriate selection agent (e.g., hygromycin B).

5. Screening and Verification of Transformants:

- Isolate individual transformants and confirm homologous recombination by PCR using primers flanking the target gene and internal to the marker cassette.

- Further verify the gene disruption by Southern blot analysis.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for Fungi

This protocol is used to investigate the in vivo interaction of regulatory proteins, such as transcription factors and modified histones, with the promoter regions of the BEA gene cluster.

1. Cross-linking:

- Grow fungal mycelia to the desired stage and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

- Incubate for 15-30 minutes at room temperature with gentle shaking.

- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

2. Cell Lysis and Chromatin Shearing:

- Harvest and wash the mycelia.

- Disrupt the cells by grinding in liquid nitrogen or using a bead beater in lysis buffer.

- Shear the chromatin to an average size of 200-800 bp using sonication. The sonication conditions (power, duration, cycles) must be optimized for the specific organism and equipment.

3. Immunoprecipitation:

- Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

- Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-H3K27ac) or a mock control (e.g., IgG).

- Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

- Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

5. Reverse Cross-linking and DNA Purification:

- Reverse the cross-links by incubating the eluted chromatin at 65°C for several hours in the presence of high salt.

- Treat with RNase A and Proteinase K to remove RNA and protein.

- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis by qPCR:

- Perform quantitative PCR using primers specific to the promoter regions of the BEA gene cluster and a control region.

- Calculate the enrichment of the target DNA in the immunoprecipitated sample relative to the input and mock controls.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript levels of the BEA gene cluster genes under different conditions or in different genetic backgrounds.

1. RNA Extraction and cDNA Synthesis:

- Harvest fungal mycelia and immediately freeze in liquid nitrogen.

- Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

- Treat the RNA with DNase I to remove any contaminating genomic DNA.

- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. Primer Design and Validation:

- Design primers for the target genes (BEA1, BEA2, BEA3, BEA4) and at least one stably expressed reference gene (e.g., actin, tubulin, or GAPDH). Primers should span an intron-exon junction if possible to avoid amplification of genomic DNA.

- Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

3. qPCR Reaction Setup:

- Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

- Run the qPCR on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

4. Data Analysis:

- Determine the cycle threshold (Ct) values for each gene in each sample.

- Calculate the relative expression of the target genes using a method such as the 2^-ΔΔCt method, normalizing to the reference gene expression.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, provide visual representations of the this compound biosynthetic pathway, a general experimental workflow for gene cluster characterization, and the known regulatory network.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for gene cluster characterization.

Caption: Regulatory network of the this compound gene cluster.

References

The Journey from Mycotoxin to Therapeutic Lead: An In-depth Guide to the Structure-Activity Relationship of Beauvericin A and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Beauvericin A (BEA) and its synthetic and natural analogs. Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria bassiana and several Fusarium species.[1][2][3] Comprised of three alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues, its unique structure confers a wide range of biological activities, including potent anticancer, antimicrobial, and insecticidal properties.[4][5] This document delves into the molecular mechanisms underpinning these activities, presents quantitative data for SAR analysis, details key experimental protocols, and visualizes the complex biological pathways involved.

Core Structure and Analogs

This compound's foundational structure is a cyclic hexadepsipeptide. Its bioactivity is closely tied to its ability to act as an ionophore, forming complexes with cations like Ca2+, K+, and Na+ and facilitating their transport across biological membranes. This disruption of ionic homeostasis is a key trigger for its cytotoxic effects.

Structural modifications, achieved through precursor-directed biosynthesis or total synthesis, have yielded a library of analogs. These analogs, featuring substitutions at either the D-2-hydroxyisovalerate or the N-methyl-L-phenylalanine positions, have been instrumental in elucidating the SAR of this fascinating molecule. For instance, replacing the D-2-hydroxyisovalerate moiety with 2-hydroxybutyrate or altering the N-methyl-L-phenylalanine residue to N-methyl-L-3-fluorophenylalanine has provided crucial insights into the structural requirements for its various biological effects.

Structure-Activity Relationship (SAR)

The biological effects of this compound are intrinsically linked to its chemical structure. The nature of the side chains on its core ring dictates its efficacy and mechanism of action across different biological systems.

Anticancer Activity

Beauvericin exhibits significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism involves its ionophoric activity, which leads to a surge in intracellular calcium levels. This calcium influx triggers a cascade of events, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-9 and -3, culminating in apoptosis.

Several key signaling pathways are modulated by Beauvericin, including the MAPK, JAK/STAT, and NF-κB pathways. In human non-small cell lung cancer A549 cells, for example, BEA induces apoptosis through the MEK1/2-ERK42/44-90RSK signaling pathway.

Key SAR findings for anticancer activity include:

-

Hydroxyisovalerate Moiety : The branched side chain of the D-2-hydroxyisovalerate constituent is critical. Replacing one or more of these moieties with 2-hydroxybutyrate, which has a less branched side chain, results in a marked decrease in both cytotoxicity and the ability to inhibit cancer cell migration (haptotaxis).

-

Amino Acid Moiety : Modifications to the N-methyl-L-phenylalanine residue can enhance cytotoxicity. The substitution with N-methyl-L-3-fluorophenylalanine moieties leads to analogs with increased cytotoxic potency without significantly affecting anti-haptotactic activity. This suggests that cytotoxicity and cell migration inhibition can be modulated independently.

Antimicrobial Activity

Beauvericin demonstrates strong antibacterial activity, particularly against Gram-positive bacteria, and also shows effects against certain fungi and mycobacteria. It is generally inactive against Gram-negative bacteria. Unlike beta-lactam antibiotics, Beauvericin does not target the bacterial cell wall. Its mechanism is believed to involve the disruption of other cellular structures or enzyme systems, leading to membrane depolarization and the inhibition of macromolecule synthesis.

Key SAR findings for antimicrobial activity include:

-

Side Chain Composition : The specific amino acid and hydroxy acid residues are crucial. The N-methyl-L-phenylalanine residue is a key differentiator from the enniatin family of antibiotics and contributes to its distinct bioactivity profile.

-

Synergistic Effects : While Beauvericin alone has limited antifungal activity, its efficacy is dramatically increased when combined with agents like ketoconazole or miconazole. This suggests a potential role in overcoming drug resistance mechanisms in fungi.

Insecticidal Activity

First identified for its potent insecticidal properties, Beauvericin is effective against a broad spectrum of insect pests. It is notably more effective against insects like Aedes aegypti than structurally similar mycotoxins, suggesting a unique mechanism of action. The N-methyl-phenylalanyl residues are thought to be particularly important for this activity. While the precise molecular targets are still under investigation, Beauvericin is known to impact insect cell defenses and gut microbial flora.

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of this compound and its analogs against various cancer cell lines and microbial strains. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KB | Oral Carcinoma | 5.76 ± 0.55 | |

| KBv200 | Multidrug-Resistant Oral Carcinoma | 5.34 ± 0.09 | |

| A549 | Non-small Cell Lung Cancer | ~10 (effective concentration) | |

| SH-SY5Y | Neuroblastoma | 10.7 ± 3.7 (24h) | |

| KB-3-1 | Cervical Carcinoma | ~2.0 - 2.5 |

Table 2: Antimicrobial Activity of this compound

| Organism | Type | MIC (µM) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 3.91 | |

| Bacillus subtilis | Gram-positive Bacteria | >100 | |

| Clostridium perfringens | Gram-positive Bacteria | 12.5 | |

| Candida albicans | Fungus | >100 | |

| Fusarium graminearum | Fungus | 12.5 | |

| Escherichia coli | Gram-negative Bacteria | >100 |

Key Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of the biological activity of Beauvericin and its analogs. Below are detailed protocols for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle : Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

-

Methodology :

-

Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of Beauvericin or its analogs for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation : Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for formazan crystal formation.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis : Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle : The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs. Cells undergoing apoptosis will exhibit a higher degree of fluorescence.

-

Methodology :

-

Sample Preparation : Prepare cells or tissue sections on slides.

-

Fixation and Permeabilization : Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction : Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's protocol.

-

Counterstaining : (Optional) Stain the nuclei with a counterstain like DAPI to visualize all cells.

-

Visualization : Analyze the samples using fluorescence microscopy. Apoptotic cells will appear brightly fluorescent.

-

Quantification : The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells.

-

Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle : A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.

-

Methodology :

-

Compound Dilution : Prepare a two-fold serial dilution of Beauvericin or its analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI for fungi, Mueller-Hinton for bacteria).

-

Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) at a specific concentration (e.g., 1-2 x 10³ yeasts/mL).

-

Inoculation : Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation : Incubate the plates under appropriate conditions (temperature, atmosphere, and duration). For most bacteria, this is 18-24 hours at 37°C; for fungi, it can be 24-72 hours.

-

MIC Determination : The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity or growth. Alternatively, absorbance can be measured with a plate reader.

-

Visualizing the Mechanisms and Relationships

To better illustrate the complex interactions and experimental processes involved in SAR studies of this compound, the following diagrams have been generated using Graphviz.

References

- 1. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beauvericin, a bioactive compound produced by fungi: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Beauvericin: chemical and biological aspects and occurrence] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review [mdpi.com]

- 5. longdom.org [longdom.org]

Beauvericin: A Comprehensive Review of its Biological Activities

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the multifaceted biological activities of Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Beauveria bassiana and several Fusarium species.[1] This document provides a comprehensive overview of its anticancer, antimicrobial, antiviral, and insecticidal properties, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Core Biological Activities of Beauvericin

Beauvericin exhibits a broad spectrum of biological effects, making it a compound of significant interest for therapeutic and pesticidal applications.[2][3] Its primary mode of action is often attributed to its ionophoric properties, enabling it to transport cations, particularly calcium (Ca²⁺), across biological membranes, thereby disrupting cellular homeostasis.[4]

Anticancer Activity

Beauvericin has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5] Its anticancer activity is primarily mediated through the induction of apoptosis. Mechanistically, Beauvericin increases intracellular calcium levels, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of key signaling pathways that culminate in programmed cell death.

Table 1: Anticancer Activity of Beauvericin (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| KB | Human Oral Epidermoid Carcinoma | 5.76 ± 0.55 | |

| KBv200 | Multidrug-Resistant KB | 5.34 ± 0.09 | |

| NCI-H460 | Human Non-Small Cell Lung Cancer | 1.41 | |

| MIA Pa Ca-2 | Human Pancreatic Carcinoma | 1.66 | |

| MCF-7 | Human Breast Cancer | 1.81 | |

| SF-268 | Human CNS Cancer (Glioma) | 2.29 | |

| CT-26 | Murine Colon Carcinoma | ~1.8 (at high density) | |

| SW620 | Human Colon Carcinoma (Metastatic) | 0.7 | |

| HepG2 | Human Hepatocellular Carcinoma | 12.5 ± 0.04 (24h), 7.01 ± 0.05 (48h), 5.5 ± 0.07 (72h) | |

| SH-SY5Y | Human Neuroblastoma | 12 (24h), 3.25 (48h) | |

| SF-9 | Fall Armyworm Ovary | 2.81 | |

| SF-21 | Fall Armyworm Ovary | 6.94 |

Antimicrobial Activity

Beauvericin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Unlike many antibiotics that target cell wall synthesis, Beauvericin's mechanism is thought to involve the disruption of other cellular organelles or enzyme systems. While its standalone antifungal activity is limited, it has been shown to potentiate the effects of conventional antifungal drugs, such as azoles, by inhibiting multidrug efflux pumps in resistant fungal strains.

Table 2: Antibacterial Activity of Beauvericin (MIC Values)

| Bacterial Strain | Gram Stain | MIC | Reference |

| Staphylococcus aureus | Positive | 3.91 µM | |

| Escherichia coli | Negative | >3.91 µM | |

| Candida albicans | - | >3.91 µM | |

| Mycobacterium tuberculosis | - | 0.8–1.6 mg/mL | |

| Bacillus cereus | Positive | 3.12 µg/mL | |

| Salmonella typhimurium | Negative | 6.25 µg/mL | |

| Bacillus subtilis | Positive | 18.4 - 70.7 µg/mL | |

| Staphylococcus haemolyticus | Positive | 18.4 - 70.7 µg/mL | |

| Pseudomonas lachrymans | Negative | 18.4 - 70.7 µg/mL | |

| Agrobacterium tumefaciens | Negative | 18.4 - 70.7 µg/mL | |

| Xanthomonas vesicatoria | Negative | 18.4 - 70.7 µg/mL |

Table 3: Antifungal Potentiating Activity of Beauvericin

| Fungal Strain | Antifungal Agent | Effect of Beauvericin | Reference |

| Fluconazole-resistant Candida albicans | Miconazole | Decreased IC₅₀ from 1.3 µM to 0.25-0.31 µM | |

| Azole-resistant Candida isolates | Azoles | Abrogates resistance |

Antiviral Activity

Beauvericin has shown promising antiviral activity, notably against the Human Immunodeficiency Virus Type 1 (HIV-1). It acts as an inhibitor of the HIV-1 integrase enzyme, which is crucial for the integration of the viral genome into the host cell's DNA.

Table 4: Antiviral Activity of Beauvericin

| Virus | Target | IC₅₀ | Reference |

| HIV-1 | Integrase | 1.9 µM |

Insecticidal Activity

Beauvericin was initially discovered for its insecticidal properties. It is toxic to a wide range of insects, and its mechanism of action is likely related to its ability to disrupt ion balance in insect cells.

Table 5: Insecticidal Activity of Beauvericin

| Insect Species | Activity Metric | Value | Reference |

| Tetranychus urticae (Two-spotted spider mite) | LC₅₀ | 0.9887 ppm (24h), 0.4653 ppm (48h) | |

| Spodoptera frugiperda | Cytotoxicity | High |

Key Signaling Pathways Modulated by Beauvericin

The biological effects of Beauvericin are intricately linked to its ability to modulate several key intracellular signaling pathways.

Intracellular Calcium Signaling

A primary mechanism of Beauvericin's action is the disruption of intracellular calcium homeostasis. As an ionophore, it facilitates the influx of extracellular Ca²⁺ into the cytoplasm, leading to a sustained elevation of intracellular calcium levels. This calcium overload triggers downstream events, including mitochondrial stress and the activation of apoptotic pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Beauvericin has been shown to modulate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. In some cancer cells, Beauvericin can activate the MEK1/2-ERK42/44-90RSK signaling cascade, leading to apoptosis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Beauvericin can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It has been shown to prevent the nuclear translocation of the p65 and p50 subunits of NF-κB, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.

References

- 1. Nuclear factor kappa B (NF‐κB) translocation [bio-protocol.org]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review [mdpi.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Search for Cell Motility and Angiogenesis Inhibitors with Potential Anticancer Activity: Beauvericin and Other Constituents of Two Endophytic Strains of Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Beauvericin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin A (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Beauveria bassiana and several Fusarium species.[1][2] Its presence as a contaminant in cereals and other agricultural products has raised concerns regarding its potential risks to human and animal health.[1][3] In vitro studies have been instrumental in elucidating the toxicological properties of BEA, revealing a spectrum of activities including cytotoxicity, genotoxicity, induction of oxidative stress, and apoptosis.[4] This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound, summarizing key quantitative data, detailing experimental protocols for major assays, and visualizing the molecular pathways implicated in its toxicity. The primary mechanism of BEA's action is attributed to its ionophoric properties, which disrupt cellular ion homeostasis, particularly by increasing intracellular calcium (Ca2+) concentrations. This influx of Ca2+ triggers a cascade of downstream events, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.

Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a wide range of mammalian cell lines. The primary mechanism of its cytotoxicity is linked to its ability to form channels in cellular membranes, leading to an uncontrolled influx of ions, particularly Ca2+, which disrupts cellular homeostasis and triggers apoptotic pathways.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of the cytotoxic potential of a compound. The IC50 values for this compound vary depending on the cell line, exposure time, and the specific assay used. A summary of reported IC50 values is presented in Table 1.

| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |

| Caco-2 | MTT | 24 | 20.62 ± 6.9 | |

| Caco-2 | MTT | 48 | 12.75 ± 4.8 | |

| Caco-2 | Not Specified | Not Specified | 3.9 ± 0.7 | |

| HT-29 | MTT | 24 | 15.00 ± 6.9 | |

| HT-29 | MTT | 48 | 9.75 ± 4.4 | |

| SH-SY5Y | MTT | 24 | 12 | |

| SH-SY5Y | MTT | 48 | 3.25 | |

| N87 | Not Specified | Not Specified | 27.5 ± 0.7 | |

| SF-9 | Trypan Blue | 4 | 85 | |

| SF-9 | Trypan Blue | 24 | 10 | |

| SF-9 | Trypan Blue | 72 | 2.5 | |

| SF-9 | Trypan Blue | 120 | 2.5 | |

| IPEC-J2 | Flow Cytometry | 24 | ~10 (complete disruption) |

Table 1: Cytotoxicity of this compound in various cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound stock solution

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Genotoxicity

The genotoxic potential of this compound has been investigated using various in vitro assays. While some earlier studies suggested genotoxic effects, more recent and comprehensive evaluations by the European Food Safety Authority (EFSA) concluded that BEA is devoid of genotoxic potential. However, it is acknowledged that BEA can indirectly contribute to DNA damage through the induction of oxidative stress.

Quantitative Genotoxicity Data

Studies have assessed DNA damage through methods like the Comet assay and micronucleus test.

| Cell Line | Assay | Concentration (µM) | Observation | Reference |

| Caco-2 | Comet Assay | 12.0 | DNA damage observed | |

| CHO-K1 | Not Specified | 12.0 | DNA damage observed | |

| Human Lymphocytes | Chromosomal Aberrations | 5 and 10 | Significant increase | |

| Human Lymphocytes | Sister-Chromatid Exchanges | 5 and 10 | Significant increase | |

| Human Lymphocytes | Micronuclei | 5 and 10 | Significant increase | |

| Mammalian cell lines | Micronucleus & Chromosome Aberration | Not Specified | No convincing evidence of induction | |

| Mammalian cell lines | Comet Assay | Not Specified | No increase in DNA strand breaks |

Table 2: Genotoxicity of this compound in various cell lines.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cells of interest

-

This compound stock solution

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with analysis software

Procedure:

-

Cell Preparation: Harvest and resuspend cells to obtain a single-cell suspension.

-

Slide Preparation: Coat microscope slides with NMPA.

-

Embedding: Mix the cell suspension with LMPA and layer it onto the pre-coated slides.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Oxidative Stress

This compound is known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within the cell. This oxidative stress is a key contributor to its cytotoxic and other toxicological effects.

Quantitative Oxidative Stress Data

The production of ROS and the subsequent lipid peroxidation can be quantified.

| Cell Line | Parameter | Concentration (µM) | Observation | Reference |

| Caco-2 | ROS Production | Not Specified | Two-fold higher after 120 min | |

| Caco-2 | Malondialdehyde (MDA) Production | 1.5 | 120% increase | |

| Caco-2 | Malondialdehyde (MDA) Production | 3.0 | 207% increase | |

| Caco-2 | Reduced Glutathione (GSH) | Not Specified | 31% decrease |

Table 3: Oxidative stress induced by this compound.

Experimental Protocol: DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.

Materials:

-

Cells of interest

-

This compound stock solution

-

DCFH-DA stock solution

-

Serum-free medium

-

96-well black plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere.

-

DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA working solution (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells to remove excess probe.

-

Treatment: Add this compound at various concentrations to the cells.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Measurements can be taken at different time points to assess the kinetics of ROS production.

Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cell lines. The apoptotic process is primarily initiated through the intrinsic (mitochondrial) pathway, which is triggered by cellular stress, including the increase in intracellular Ca2+ and oxidative stress.

Quantitative Apoptosis Data

Apoptosis is often quantified by measuring the externalization of phosphatidylserine and the activation of caspases.

| Cell Line | Parameter | Concentration (µM) | Observation | Reference |

| Caco-2 | Mitochondrial Membrane Potential | 1.5 | Loss from 2% to 95% after 72h | |

| Caco-2 | Mitochondrial Membrane Potential | 3.0 | Loss from 10% to 80% after 72h | |

| Caco-2 | Early Apoptotic & Apoptotic/Necrotic Cells | 3.0 and 12.5 | Increase after 24h | |

| CCRF-CEM | Nuclear Fragmentation & Apoptotic Bodies | 1-10 | Significant increase after 24h | |

| A549 | Bax and p-Bad | Not Specified | Upregulation | |

| A549 | p-Bcl-2 | Not Specified | Downregulation | |

| A549 | Caspase-3 | Not Specified | Activation | |

| A375SM | Fas and DR5 | Not Specified | Upregulation | |

| A375SM | Bcl-2 and Bcl-xL | Not Specified | Downregulation | |

| A375SM | Bax | Not Specified | Increase |

Table 4: Apoptotic effects of this compound.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

This compound stock solution

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways

This compound influences several key cellular signaling pathways, which are central to its toxic effects. The primary trigger is the disruption of Ca2+ homeostasis, which then activates downstream cascades.

Calcium Signaling and Mitochondrial Pathway of Apoptosis

The ionophoric nature of BEA leads to a significant influx of extracellular Ca2+ into the cytosol. This overload of intracellular Ca2+ is taken up by the mitochondria, leading to mitochondrial swelling, a decrease in the mitochondrial membrane potential (ΔΨm), and the opening of the mitochondrial permeability transition pore (mPTP). This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

MAPK and NF-κB Signaling Pathways

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The MAPK family, including ERK, JNK, and p38, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In some contexts, BEA can suppress the activation of MAPKs like ERK, JNK, and p38. The NF-κB pathway is a key regulator of the inflammatory response. BEA has been reported to inhibit the NF-κB pathway by preventing the nuclear translocation of its subunits, p65 and p50.

Conclusion

The in vitro toxicological profile of this compound is characterized by its potent cytotoxicity, which is primarily driven by its ionophoric activity leading to an increase in intracellular calcium, subsequent oxidative stress, and the induction of apoptosis via the mitochondrial pathway. While its genotoxic potential is not considered a primary concern based on recent comprehensive assessments, its ability to indirectly cause DNA damage through oxidative stress warrants consideration. This compound also modulates key signaling pathways, including the MAPK and NF-κB cascades, which contributes to its overall toxicological effects. This technical guide provides a consolidated resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms underlying the in vitro toxicity of this compound. Further research is necessary to fully elucidate the complex interplay of these mechanisms and to translate these in vitro findings to in vivo toxicological outcomes.

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

Methodological & Application

LC-MS/MS method for Beauvericin A quantification

An LC-MS/MS method for the quantification of Beauvericin A is a critical tool for researchers in food safety, agriculture, and drug development. Beauvericin, a mycotoxin produced by various Fusarium species, contaminates cereals and other agricultural products, posing a potential health risk to humans and animals.[1] Its cytotoxic, insecticidal, and antimicrobial properties also make it a compound of interest in pharmacological studies.[2] This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The methodology is based on a robust extraction procedure followed by analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for complex matrices.[3]

Experimental Protocols

This section details the necessary steps for sample preparation, and the instrumental conditions for LC-MS/MS analysis.

Sample Preparation (QuEChERS Method)

This protocol is adapted for solid matrices like cereals and animal feed.[4]

-

Homogenization: Weigh 5 g of a homogenized and finely ground sample into a 50 mL polypropylene centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile/water (84:16, v/v).[5]

-

Vortex vigorously for 1 minute to ensure the entire sample is wetted.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 2 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 300 mg MgSO₄ and 100 mg of a C18 sorbent.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.

-

Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography (LC) Conditions

-

LC System: An ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reverse-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended.

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.

-

Gradient Elution:

-

Start at 5% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions (5% B) and equilibrate for 3 minutes.

-

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode (ESI+).

-

Key Parameters:

-

Capillary Voltage: 3.80 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data and mass spectrometric parameters are summarized in the tables below.

Table 1: Optimized Mass Spectrometric Parameters for this compound

| Compound | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |

| This compound | 802.5 | 262.2 | 524.4 | 25 | 80 |

Note: Parameters such as CE and DP may require optimization on the specific instrument used. The ammonium adduct ([M+NH₄]⁺) is often selected as the precursor ion as it can provide a higher signal intensity compared to the protonated molecule.

Table 2: Summary of Method Validation Data

| Parameter | Result | Matrix |

| Linearity (R²) | 0.991 - 0.999 | Biological Fluids, Cereals |

| Limit of Quantification (LOQ) | 5 - 40 ng/L | Urine & Plasma |

| 0.2 - 13 µg/kg | Grains & Maize | |

| Recovery | 76% - 120% | Various |

| Precision (Intra-day RSD) | < 18% | Biological Fluids |

| Precision (Inter-day RSD) | < 21% | Biological Fluids |

| Precision (Repeatability RSD) | < 15% | Cereals & Feed |

The validation results demonstrate that the method is linear, sensitive, accurate, and precise for the quantification of this compound in various complex matrices.

Mandatory Visualization

The following diagram illustrates the complete analytical workflow for this compound quantification.

Caption: Experimental workflow from sample preparation to data analysis.

References

- 1. Evaluation of Emerging Fusarium mycotoxins beauvericin, Enniatins, Fusaproliferin and Moniliformin in Domestic Rice in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Efficiency Extraction of Beauvericin A from Grain Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, which are common pathogens of cereal crops.[1][2] Consequently, BEA is a frequent contaminant in grains such as wheat, corn, and rice.[3][4] Its cytotoxic, apoptotic, and ionophoric properties pose potential health risks to humans and animals, necessitating sensitive and reliable methods for its detection and quantification in food and feed. This application note provides detailed protocols for two effective methods for extracting Beauvericin A from grain samples: the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and a classic Solid-Liquid Extraction (SLE) followed by cleanup.

Quantitative Data Summary

The efficiency of an extraction protocol is determined by its recovery rate and its limits of detection (LOD) and quantification (LOQ). The following tables summarize performance data from various validated methods for this compound extraction in grain matrices.

Table 1: Recovery Rates of this compound from Various Grain Matrices

| Matrix | Extraction Method | Analytical Technique | Average Recovery (%) |

|---|---|---|---|

| Grain | Acetonitrile-Water Extraction | LC-MS/MS | 99 - 115 |

| Wheat | Solid-Phase Extraction (SPE) | UPLC-MS/MS | 100.5 - 126.0 |

| Rice | Solvent Extraction | LC-MS/MS | 94 - 111 |

| Corn | Solid-Liquid Extraction | HPLC | 82.6 |

| Animal Feed | QuEChERS | LC-MS/MS | 86 - 98 |

| Pasta & Baby Food | Liquid Phase Dispersion | LC-MS/MS | 85 - 99 |

Table 2: Method Detection and Quantification Limits for this compound in Grain

| Matrix | Analytical Technique | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

|---|---|---|---|

| Wheat | UPLC-MS/MS | 0.08 | 0.26 |

| Grain | LC-MS/MS | 3.0 | 10.0 |

| Animal Feed | LC-MS/MS | 0.2 - 1.0 | 1.0 - 5.0 |

| Pasta & Baby Food | LC-MS/MS | - | 1.0 - 10.0 |

| Corn | HPLC | 50.0 | - |

Experimental Protocols

Two primary methods are detailed below. The QuEChERS method is recommended for its speed and efficiency, while the SLE method is a robust alternative.

Protocol 1: QuEChERS Method

This method is adapted from established protocols for multi-mycotoxin analysis in wheat and other grain products. It utilizes a simple extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) for cleanup.

A. Materials and Reagents

-

Homogenized and ground grain sample

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive SPE sorbents: C18 (end-capped) and anhydrous MgSO₄

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes (for dSPE)

-

High-speed centrifuge

-

Vortex mixer

B. Extraction Procedure

-

Weigh 5 g of the homogenized grain sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water to the tube, vortex briefly, and let the sample hydrate for 15 minutes.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

-

Immediately cap the tube tightly and shake vigorously on a vortex mixer for 1-2 minutes to ensure the salts do not agglomerate.

-

Centrifuge the tube at ≥4000 x g for 5 minutes at 5°C to induce phase separation.

C. Dispersive SPE (dSPE) Cleanup

-

Carefully transfer the upper acetonitrile layer (supernatant) to a 15 mL tube containing 900 mg of anhydrous MgSO₄ and 300 mg of C18 sorbent.

-

Cap the tube and vortex for 30-60 seconds.

-

Centrifuge at ≥1500 x g for 2 minutes.

-

The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for analysis, typically by LC-MS/MS.

References

- 1. Identification and Production of Beauvericin by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Evaluation of Emerging Fusarium mycotoxins beauvericin, Enniatins, Fusaproliferin and Moniliformin in Domestic Rice in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: HPLC Analysis for Purity Assessment of Beauvericin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin A is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Fusarium and Beauveria. It has garnered significant interest in the scientific community due to its diverse biological activities, which include insecticidal, antimicrobial, and cytotoxic properties. As research into its potential therapeutic applications progresses, ensuring the purity of this compound is paramount for accurate and reproducible experimental results.

This application note provides a detailed protocol for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reverse-phase HPLC method is designed to be a robust and reliable tool for quantifying this compound and identifying potential impurities.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation

-

Accurately weigh the this compound sample to be tested.

-

Dissolve the sample in methanol to obtain a nominal concentration of 100 µg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Conditions

| Parameter | Recommended Setting |

| Mobile Phase | Acetonitrile : Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Run Time | 15 minutes |

Data Presentation: Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes typical performance characteristics for a validated method for this compound purity assessment.

| Validation Parameter | Typical Performance Characteristic |

| Linearity (R²) | > 0.999 |

| Range | 10 - 200 µg/mL |

| Limit of Detection (LOD) | ~ 1 µg/mL |

| Limit of Quantitation (LOQ) | ~ 3 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | |

| - Repeatability | < 1.0% |

| - Intermediate Precision | < 2.0% |